BENGHE Methodological & Application

Check Availability & Pricing

Determining ATP Turnover Rates with ATP-
13C10,15N5: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: ATP-13C10,15N5

Cat. No.: B12397513

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphate (ATP) is the primary energy currency of the cell, fueling a vast array of
biological processes. The dynamic turnover of ATP—its synthesis and consumption—is a
critical indicator of cellular metabolic activity and health. Dysregulation of ATP turnover is a
hallmark of numerous diseases, including cancer and metabolic disorders, making it a key area
of investigation in biomedical research and drug development.

This document provides detailed application notes and protocols for determining ATP turnover
rates using the stable isotope-labeled compound ATP-13C10,15N5. This heavy-labeled ATP
analog contains ten carbon-13 (13C) atoms and five nitrogen-15 (*>N) atoms, allowing for
precise tracing of ATP metabolism within complex biological systems. By employing techniques
such as liquid chromatography-mass spectrometry (LC-MS), researchers can differentiate
between the labeled and unlabeled ATP pools, enabling the calculation of kinetic flux rates.
This approach, known as metabolic flux analysis (MFA), offers a quantitative measure of the
rates of ATP synthesis and consumption, providing invaluable insights into cellular
bioenergetics.[1][2]

The use of stable isotopes like 13C and *°N is a powerful method for tracing metabolic
pathways.[3][4] Unlike radioactive isotopes, stable isotopes are non-toxic and can be safely
used in a variety of experimental models, from cell cultures to in vivo studies.[5] The fully
labeled ATP-13C10,15N5 serves as an ideal tracer for these studies.
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Application Notes

The determination of ATP turnover rates using ATP-13C10,15N5 has broad applications in:

o Cancer Biology: Cancer cells exhibit altered metabolic pathways to support rapid
proliferation. Measuring ATP turnover can elucidate the bioenergetic phenotype of tumors,
identify metabolic vulnerabilities, and assess the efficacy of drugs targeting cancer
metabolism. Studies have shown that aggressive cancer cells can have reduced ATP
turnover rates despite high intracellular ATP levels, indicating a shift in energy metabolism.

» Drug Development: Many therapeutic agents exert their effects by modulating cellular
metabolism. Quantifying changes in ATP turnover in response to drug treatment provides a
direct measure of target engagement and pharmacological effect. This can be crucial for
dose-response studies and for understanding the mechanism of action of novel therapeutics.

+ Metabolic Disorders: Diseases such as diabetes and obesity are characterized by profound
metabolic dysregulation. Tracing ATP metabolism can help to unravel the underlying
pathophysiology and to identify new therapeutic targets.

» Neuroscience: Neuronal activity is highly energy-dependent. Measuring ATP turnover in
neural cells can provide insights into brain function, neurodegenerative diseases, and the
effects of neurotropic drugs.

» Cardiovascular Research: The heart has a very high energy demand. Isotope tracing of ATP
metabolism can be used to study cardiac bioenergetics in health and disease, such as in
ischemia-reperfusion injury.

Experimental Protocols

The following protocols provide a general framework for determining ATP turnover rates in
cultured cells using ATP-13C10,15N5 and LC-MS analysis. These protocols should be
optimized for specific cell types and experimental conditions.

Protocol 1: Stable Isotope Labeling of Cultured Cells

Objective: To label the intracellular ATP pool with ATP-13C10,15N5.

Materials:
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Cultured cells of interest

Complete cell culture medium
ATP-13C10,15N5

Phosphate-buffered saline (PBS), ice-cold
Cell scraper

Liquid nitrogen

Procedure:

o Cell Culture: Plate cells at a desired density and allow them to adhere and grow to the
desired confluency (typically 70-80%).

Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with a
known concentration of ATP-13C10,15N5. The optimal concentration should be determined
empirically but is typically in the low micromolar range to mimic physiological extracellular
ATP concentrations without causing toxicity.

Labeling:

o Aspirate the standard culture medium from the cells.
o Wash the cells once with pre-warmed PBS.

o Add the prepared labeling medium to the cells.

Time-Course Experiment: Incubate the cells in the labeling medium for various time points
(e.g., 0, 5, 15, 30, 60, 120 minutes) to monitor the incorporation of the labeled ATP. The
optimal time course will depend on the metabolic rate of the cell type.

Metabolite Extraction: At each time point:

o Aspirate the labeling medium.
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[e]

Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.

o

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the plate.

[¢]

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge
tube.

[¢]

Flash-freeze the lysate in liquid nitrogen and store at -80°C until LC-MS analysis.

Protocol 2: Sample Preparation and LC-MS Analysis

Objective: To extract and quantify labeled and unlabeled ATP from cell lysates using LC-MS.

Materials:

Cell lysates from Protocol 1

Centrifuge (refrigerated)

LC-MS system (e.g., a triple quadrupole mass spectrometer)

Appropriate LC column for nucleotide separation (e.g., HILIC or reversed-phase C18)

Mobile phases (e.g., ammonium acetate in water and acetonitrile)
Procedure:

e Lysate Processing:

o Thaw the frozen cell lysates on ice.

o Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet
cell debris and proteins.

o Carefully collect the supernatant containing the metabolites.
e LC-MS Analysis:

o Inject the metabolite extract onto the LC-MS system.
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o Separate the nucleotides using an appropriate chromatographic method.

o Detect and quantify the different isotopologues of ATP using the mass spectrometer. The
mass-to-charge ratios (m/z) to monitor will be:

» Unlabeled ATP (M+0): ~506 m/z (for the [M-H]~ ion)
» Fully labeled ATP-13C10,15N5 (M+15): ~521 m/z (for the [M-H]~ ion)

o The specific m/z values should be confirmed based on the exact mass of the labeled
compound and the ionization mode.

e Data Analysis:
o Integrate the peak areas for each ATP isotopologue at each time point.
o Calculate the fractional enrichment of the labeled ATP at each time point.

o Determine the ATP turnover rate by fitting the fractional enrichment data to a kinetic model
(e.g., a one-compartment model with first-order kinetics).

Data Presentation

The quantitative data from ATP turnover experiments can be summarized in tables for clear
comparison between different experimental conditions or cell types.

Table 1: ATP Concentrations and Turnover Rates in Breast Cancer Cell Lines

. y-ATP Turnover B-ATP Turnover
. ATP Concentration . .
Cell Line . Rate (nmol/minimg  Rate (hmol/min/mg
(nmol/mg protein) . .
protein) protein)
MCF10A (Control) 152+15 58+0.6 41+04
MCF7 (Non-
] 225+2.1 3.1+£0.3 22+0.2
aggressive)
MDA-MB-231
) 251+25 25+0.2 1.8+£0.1
(Aggressive)
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Data adapted from a study using 180 labeling, which provides a comparable measure of ATP
turnover dynamics. The principles of measurement and the observed trends are relevant to
studies using ATP-13C10,15N5.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex
relationships in metabolic pathways and experimental workflows.
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Caption: ATP synthesis and hydrolysis cycle.
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Caption: Experimental workflow for ATP turnover analysis.

Conclusion

The use of ATP-13C10,15N5 in conjunction with LC-MS-based metabolic flux analysis provides
a powerful and precise method for quantifying ATP turnover rates. This approach offers
significant advantages for researchers and drug development professionals seeking to
understand the intricate details of cellular bioenergetics in both health and disease. The
protocols and application notes provided herein serve as a comprehensive guide to
implementing this advanced technique, paving the way for new discoveries in cellular
metabolism and the development of novel therapeutic strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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